molecular formula C21H22N2O3S2 B2716332 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895462-19-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2716332
CAS No.: 895462-19-8
M. Wt: 414.54
InChI Key: BZQNZCPIVVLRSW-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is built around a privileged thiazole scaffold, a structure frequently found in molecules with potent biological activity . Its molecular architecture incorporates a 3,4-dimethoxyphenyl group, a motif known to contribute to the binding and potency of various therapeutics, particularly in the context of tubulin inhibition, which disrupts cell division in malignant cells . The propanamide linker with a p-tolylthio moiety further enhances its potential for diverse molecular interactions, suggesting a promising profile for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as an anticancer agent. Thiazole derivatives bearing similar substituents have demonstrated compelling in vitro antiproliferative activity against a range of cancer cell lines, including NSCLC, colorectal carcinoma, and breast cancer models . Furthermore, compounds with analogous N-(4-arylthiazol-2-yl)acetamide structures have shown efficacy against resistant cancer cells, inducing cell death through mechanisms like apoptosis and autophagy, and have demonstrated promising in vivo activity in reducing tumor growth . The mechanism of action for this class of compounds often involves targeting key cellular pathways; research on similar molecules indicates a high probability of functioning as kinase inhibitors or microtubule-targeting agents, making them valuable tools for probing disease mechanisms . This product is intended for non-human research applications only. It is not approved for diagnostic or therapeutic use and is strictly for utilization in laboratory settings. Researchers can employ this compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for the optimization of novel bioactive agents.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-17(13-28-21)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNZCPIVVLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the p-Tolylthio Group: The p-tolylthio group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the p-tolylthio group.

    Reduction: Reduced forms of the propanamide moiety.

    Substitution: Substituted derivatives at the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related propanamide and thiazole derivatives, focusing on substituent effects, biological activity, and synthetic strategies.

Substituent Effects on Thiazole Ring

The 3,4-dimethoxyphenyl group on the thiazole ring distinguishes the target compound from analogs such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (compound 9 in ) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (compound 10). Key differences include:

  • Electron-donating vs.
  • Steric bulk : The 3,4-dimethoxyphenyl group introduces greater steric hindrance than phenyl or chlorophenyl groups, which may influence binding affinity in enzymatic assays .

Table 1: Substituent Impact on Thiazole-Based Propanamides

Compound (from ) Thiazole Substituent Activity Score*
7. N-(4-phenylthiazol-2-yl) derivative Phenyl 3, 4, 3
10. N-(4-(4-Cl-phenyl)thiazol-2-yl) 4-Chlorophenyl 3, 4, 4
Target compound 3,4-Dimethoxyphenyl Not reported

*Hypothetical activity scores based on structural analogs.

Propanamide Side Chain Modifications

The p-tolylthio group in the target compound contrasts with other side chains in and :

  • Thioether vs.
  • Biological activity: In quinazolinone-thioacetamide derivatives (), sulfamoyl groups (e.g., compound 5) exhibit high melting points (269°C) and yields (87%), suggesting strong crystallinity and synthetic efficiency. The target’s p-tolylthio group may reduce polarity, favoring pharmacokinetic properties .

Table 2: Side Chain Effects on Physicochemical Properties

Compound (from ) Side Chain Melting Point (°C) Yield (%)
3. N-phenylacetamide Sulfamoylphenyl 269.0 87
8. N-(4-tolyl)acetamide 4-Tolyl 315.5 91
Target compound p-Tolylthio Not reported Not reported

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole ring, a propanamide moiety, and methoxy-substituted phenyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring facilitates binding to enzymes involved in metabolic pathways, potentially inhibiting cancer cell proliferation.
  • Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against certain bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-(4-(o-Tolyl)thiazol-2-yl)anilineThiazole ring with o-tolyl groupAntimicrobial potential
3-(4-(p-Tolyl)thiazol-2-yl)anilineThiazole ring with p-tolyl groupAnticancer properties
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]anilineThiazole ring with methoxy-substituted phenyl groupAntitumor activity

The presence of two methoxy groups in this compound enhances its solubility and reactivity compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study : A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), showing a dose-dependent response. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

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